molecular formula C6H12O3 B1146903 1,2-O-Isopropylidene-sn-glycerol-d5 CAS No. 74300-14-4

1,2-O-Isopropylidene-sn-glycerol-d5

Cat. No. B1146903
Key on ui cas rn: 74300-14-4
M. Wt: 137.19 g/mol
InChI Key: RNVYQYLELCKWAN-ZDGANNJSSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US09024081B2

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
[Compound]
Name
crude product
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].O.[CH3:8]O.[CH2:10](O)[CH3:11]>CC(C)=O>[CH3:8][C:10]1([CH3:11])[O:4][CH:3]([CH2:5][OH:6])[CH2:2][O:1]1

Inputs

Step One
Name
crude product
Quantity
2 kg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09024081B2

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
[Compound]
Name
crude product
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].O.[CH3:8]O.[CH2:10](O)[CH3:11]>CC(C)=O>[CH3:8][C:10]1([CH3:11])[O:4][CH:3]([CH2:5][OH:6])[CH2:2][O:1]1

Inputs

Step One
Name
crude product
Quantity
2 kg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09024081B2

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
[Compound]
Name
crude product
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].O.[CH3:8]O.[CH2:10](O)[CH3:11]>CC(C)=O>[CH3:8][C:10]1([CH3:11])[O:4][CH:3]([CH2:5][OH:6])[CH2:2][O:1]1

Inputs

Step One
Name
crude product
Quantity
2 kg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09024081B2

Procedure details

A similar experiment to that of example 1 is carried out using this time 2 kg of crude product comprising 42% by weight of glycerol, 14% by weight of water and a large amount of volatile products (methanol, ethanol). The acetone is used in the same molar ratio as is for example 1 and the 2,2-dimethyl-1,3-dioxolane-4-methanol obtained has a purity of 98%.
[Compound]
Name
crude product
Quantity
2 kg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[OH:1][CH2:2][CH:3]([CH2:5][OH:6])[OH:4].O.[CH3:8]O.[CH2:10](O)[CH3:11]>CC(C)=O>[CH3:8][C:10]1([CH3:11])[O:4][CH:3]([CH2:5][OH:6])[CH2:2][O:1]1

Inputs

Step One
Name
crude product
Quantity
2 kg
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
OCC(O)CO
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CO
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)O
Step Six
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CC(=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
CC1(OCC(O1)CO)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2025 BenchChem. All Rights Reserved.